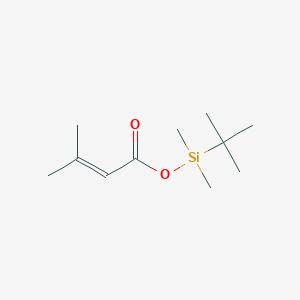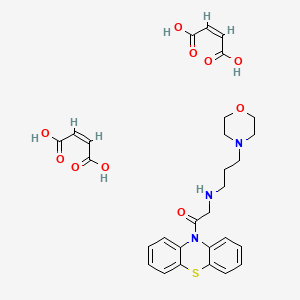
10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a morpholinopropyl group and a glycyl group attached to the phenothiazine core, with dimaleate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Morpholinopropyl Group: The morpholinopropyl group can be introduced via a nucleophilic substitution reaction, where 3-chloropropylmorpholine reacts with the phenothiazine core.
Attachment of the Glycyl Group: The glycyl group is attached through an amide bond formation, typically using glycyl chloride or glycyl anhydride in the presence of a base.
Formation of the Dimaleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the dimaleate salt.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms of the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Scientific Research Applications
10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of optoelectronic materials and sensors.
Mechanism of Action
The mechanism of action of 10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.
Pathways Involved: The compound modulates neurotransmitter signaling pathways, leading to its therapeutic effects in psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
- 10-(3’-N-Morpholinopropyl)phenoxazine
- 10-(4’-N-Morpholinobutyl)phenoxazine
- 10-(3’-N-Morpholinopropyl)-2-chlorophenothiazine
Uniqueness
10-(N-(3-Morpholinopropyl)glycyl)phenothiazine dimaleate is unique due to the presence of both morpholinopropyl and glycyl groups, which confer distinct chemical and biological properties. Its dimaleate salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
107176-89-6 |
|---|---|
Molecular Formula |
C29H33N3O10S |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(3-morpholin-4-ylpropylamino)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H25N3O2S.2C4H4O4/c25-21(16-22-10-5-11-23-12-14-26-15-13-23)24-17-6-1-3-8-19(17)27-20-9-4-2-7-18(20)24;2*5-3(6)1-2-4(7)8/h1-4,6-9,22H,5,10-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
INPKFDPQZRHAMJ-SPIKMXEPSA-N |
Isomeric SMILES |
C1N(CCOC1)CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1COCCN1CCCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


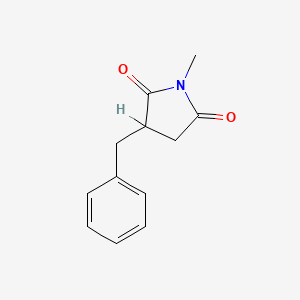
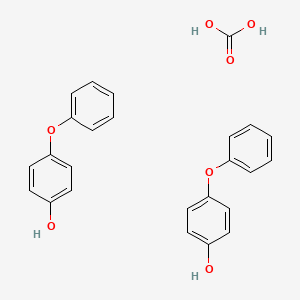
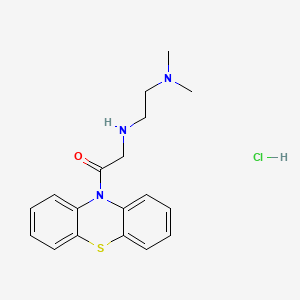



![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
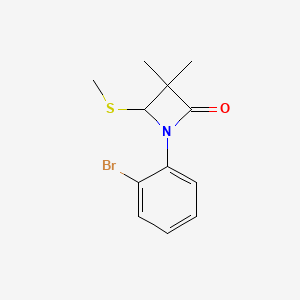

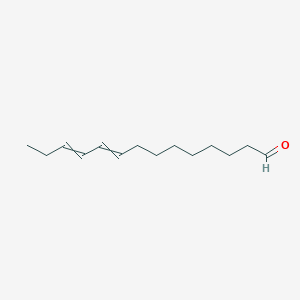
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
